N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide
Descripción
The compound N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide features a fused imidazo[1,2-c]quinazolinone core modified with dual 4-fluorobenzyl substituents. The thioether linkage at position 5 and the acetamide group at position 2 contribute to its structural uniqueness. The inclusion of fluorine atoms likely enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2S/c27-18-9-5-16(6-10-18)14-29-23(33)13-22-25(34)32-24(30-22)20-3-1-2-4-21(20)31-26(32)35-15-17-7-11-19(28)12-8-17/h1-12,22H,13-15H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVVNBBLWKVXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)F)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazoquinazolinone core and the introduction of fluorobenzyl groups. Common synthetic routes may include:
Formation of the Imidazoquinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorobenzyl Groups: This can be achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides and thiols.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazolinone core can be reduced to form alcohols.
Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorobenzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors to modulate biological responses.
Signaling Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparación Con Compuestos Similares
Structural Features
The target compound shares a quinazolinone backbone with several analogs but differs in substituent patterns:
- AJ5d (): Contains a 4-fluorophenyl and 2-chlorophenyl group, linked via thio and acetamide moieties. The chlorophenyl substitution may reduce solubility compared to fluorinated derivatives .
- Compound 5 (): Features a sulfamoylphenyl group and a phenylacetamide. The sulfamoyl group introduces polar characteristics, contrasting with the lipophilic 4-fluorobenzyl groups in the target compound .
- Anti-inflammatory derivative (): Substituted with an ethylamino-acetamide group, demonstrating enhanced activity compared to Diclofenac. The ethylamino group likely improves target engagement through hydrogen bonding .
Table 1: Structural Comparison of Quinazolinone Derivatives
Physicochemical Properties
Melting points and synthetic yields vary significantly based on substituents:
- AJ5d (): Synthesized in 61% yield, though its melting point is unreported. The chloro substituent may lower yield due to steric hindrance .
- Compound 8 (): Achieved a 91% yield with a melting point of 315.5°C, attributed to the 4-tolyl group’s crystalline packing efficiency .
- Sulfamoyl derivatives (): Higher melting points (269–315°C) suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide) .
The target compound’s 4-fluorobenzyl groups may moderately increase melting points compared to non-fluorinated analogs but reduce solubility in aqueous media.
Actividad Biológica
N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a novel compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide can be represented as follows:
- Molecular Formula : C18H18F2N4OS
- Molecular Weight : 363.42 g/mol
The compound features a quinazoline scaffold substituted with a fluorobenzyl group and a thioether linkage, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide have shown promising results in inhibiting various cancer cell lines.
Case Study:
A study evaluated the anticancer activity of synthesized quinazoline derivatives against the MDA-MB 231 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent cytotoxic effects against cancer cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.51 | MDA-MB 231 |
| Compound B | 0.75 | K562 (leukemia) |
| Compound C | 1.20 | A549 (lung cancer) |
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been widely studied, with various compounds demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances their lipophilicity and membrane permeability.
Research Findings:
In vitro tests have shown that derivatives of quinazoline can inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Activity
Another significant biological activity associated with quinazoline derivatives is their anti-inflammatory effect. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Mechanism:
The anti-inflammatory action may be attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the expression of inflammatory mediators .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
